Ethyl 2-methyl-2-(pyridin-3-YL)propanoate
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Overview
Description
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate: is an organic compound with the molecular formula C11H15NO2 It is a derivative of pyridine and is characterized by the presence of an ethyl ester group attached to a 2-methyl-2-(pyridin-3-yl)propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-2-(pyridin-3-yl)propanoate typically involves the reaction of ethyl 3-pyridyl acetate with methyl iodide in the presence of a base such as potassium bis(trimethylsilyl)amide. The reaction is carried out in dimethylformamide at room temperature for 18 hours. The product is then purified by flash silica chromatography .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-methyl-2-(pyridin-3-yl)propanoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ethyl 2-methyl-2-(pyridin-3-yl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyridine derivative, which can then interact with enzymes or receptors in biological systems. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
- Ethyl 3-(pyridin-2-ylamino)propanoate
- Ethyl 3-(pyridin-2-ylthio)propanoate
- Ethyl 3-(2-(chloromethyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate
Uniqueness: Ethyl 2-methyl-2-(pyridin-3-yl)propanoate is unique due to its specific structural features, such as the presence of a 2-methyl group and the ethyl ester functionality. These features confer distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
IUPAC Name |
ethyl 2-methyl-2-pyridin-3-ylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-4-14-10(13)11(2,3)9-6-5-7-12-8-9/h5-8H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQNTRLXFACSDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1=CN=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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